molecular formula C6H10F3NO B8189721 trans-5-Trifluoromethyl-piperidin-3-ol

trans-5-Trifluoromethyl-piperidin-3-ol

Cat. No.: B8189721
M. Wt: 169.14 g/mol
InChI Key: ZNWMHVACINVUCM-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-5-Trifluoromethyl-piperidin-3-ol: is a chemical compound with the molecular formula C6H10F3NO and a molecular weight of 169.15 g/mol It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of a suitable piperidine precursor with a trifluoromethylating agent, followed by hydroxylation . The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of trans-5-Trifluoromethyl-piperidin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: trans-5-Trifluoromethyl-piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: In chemistry, trans-5-Trifluoromethyl-piperidin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties can improve the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of trans-5-Trifluoromethyl-piperidin-3-ol depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: trans-5-Trifluoromethyl-piperidin-3-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups on the piperidine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3S,5S)-5-(trifluoromethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMHVACINVUCM-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@H]1O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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